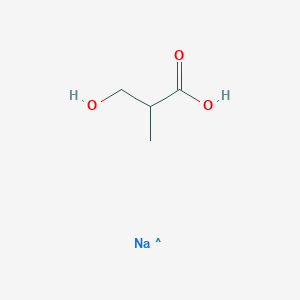

rac 3-Hydroxyisobutyric Acid Sodum Salt

Beschreibung

BenchChem offers high-quality rac 3-Hydroxyisobutyric Acid Sodum Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 3-Hydroxyisobutyric Acid Sodum Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C4H8NaO3 |

|---|---|

Molekulargewicht |

127.09 g/mol |

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7); |

InChI-Schlüssel |

HEPADQLSLFQCSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)C(=O)O.[Na] |

Herkunft des Produkts |

United States |

Technical Guide: Synthesis and Characterization of rac-3-Hydroxyisobutyric Acid Sodium Salt

Executive Summary

This guide provides a definitive technical workflow for the synthesis, purification, and characterization of rac-3-Hydroxyisobutyric Acid Sodium Salt (Sodium 3-hydroxy-2-methylpropionate).

Critical Distinction: Researchers must distinguish this target (branched C4 structure, Valine metabolite) from its isomer, 3-hydroxybutyric acid (linear C4 structure, ketone body). Confusion between these two isomers is common in literature and procurement; this guide specifically addresses the branched isomer: 3-hydroxy-2-methylpropanoic acid .

Core Chemical Identity

| Property | Specification |

| IUPAC Name | Sodium 3-hydroxy-2-methylpropanoate |

| Common Name | rac-3-Hydroxyisobutyric Acid Sodium Salt |

| CAS Number | 1228078-57-6 (Generic/R-form often cited; rac is mixture) |

| Molecular Formula | C₄H₇NaO₃ |

| Molecular Weight | 126.09 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol. |

Part 1: Biological & Industrial Significance

Metabolic Context: Valine Catabolism

3-Hydroxyisobutyric acid (3-HIBA) is a pivotal intermediate in the catabolism of L-Valine . Unlike the linear ketone bodies derived from fatty acids, 3-HIBA functions as a specific marker for branched-chain amino acid (BCAA) flux.

-

Pathway Logic: Valine is degraded to Methacrylyl-CoA, which is hydrated by enoyl-CoA hydratase (crotonase) to form 3-Hydroxyisobutyryl-CoA.

-

Deacylation: The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) cleaves the CoA thioester, releasing free 3-HIBA.

-

Pathology: Defects in HIBCH or downstream dehydrogenases lead to 3-Hydroxyisobutyric Aciduria , a rare metabolic disorder characterized by dysmorphic features and neurodegeneration.

Synthetic Utility

In drug development, the rac-sodium salt serves as:

-

Metabolic Standard: A reference standard for GC-MS/LC-MS profiling of organic acidemias.

-

Chiral Precursor: While the rac form is a mixture, it is the starting point for resolving the "Roche Ester" analogs used in polyketide synthesis.

Part 2: Synthesis Protocol

Methodology Selection: The most robust, high-yield route for laboratory-scale production is the Alkaline Saponification of Methyl 3-hydroxy-2-methylpropionate .

-

Why not oxidation? Direct oxidation of isobutylene glycol often yields over-oxidized products.

-

Why not reduction? Reduction of methyl dimethylmalonate is atom-inefficient.

-

Why Saponification? Commercial availability of the methyl ester precursor makes this a single-step, high-purity transformation that avoids the risk of dehydration to methacrylate (which occurs under acidic or high-thermal conditions).

Reagents & Equipment

-

Precursor: Methyl 3-hydroxy-2-methylpropionate (Purity >98%).

-

Base: Sodium Hydroxide (1.0 M aqueous solution).

-

Solvent: Methanol (HPLC Grade), Diethyl Ether (for washing).

-

Equipment: Rotary evaporator, lyophilizer, pH meter.

Step-by-Step Workflow

Step 1: Stoichiometric Hydrolysis

-

Dissolve 10.0 mmol (1.18 g) of Methyl 3-hydroxy-2-methylpropionate in 10 mL of Methanol .

-

Cool the solution to 0°C in an ice bath to prevent potential elimination to methacrylate.

-

Dropwise add 10.0 mmol (10 mL of 1.0 M) aqueous NaOH over 15 minutes.

-

Critical Check: Monitor pH. Do not exceed pH 12 to avoid side reactions.

-

-

Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours .

-

Validation: TLC (SiO₂, 50% EtOAc/Hexanes) should show disappearance of the ester spot (Rf ~0.6) and appearance of the baseline acid salt.

-

Step 2: Solvent Removal & Washing

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove methanol.

-

The residue will be an aqueous solution. Wash this aqueous phase twice with 10 mL Diethyl Ether to remove any unreacted ester or organic impurities.

-

Note: The product (sodium salt) remains in the aqueous phase.

-

Step 3: Isolation & Drying[1]

-

Freeze the aqueous layer using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize (freeze-dry) for 24–48 hours.

-

Product: A white, hygroscopic powder.

-

Optional Recrystallization: If high purity is required, dissolve in minimum hot ethanol and precipitate with diethyl ether.

Caption: Saponification pathway converting the methyl ester to the sodium salt under mild alkaline conditions.

Part 3: Characterization & Validation

Trustworthiness in synthesis is established through multi-modal validation. The following data corresponds to the racemic sodium salt.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O (Deuterium Oxide) Reference: HDO peak at 4.79 ppm.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 1.05 | Doublet (J=7.0 Hz) | 3H | -CH₃ (Methyl group at C2) |

| ¹H | 2.45 | Multiplet | 1H | -CH- (Methine at C2) |

| ¹H | 3.50 | Doublet of Doublets | 1H | -CH₂- (Proton A at C3) |

| ¹H | 3.62 | Doublet of Doublets | 1H | -CH₂- (Proton B at C3) |

| ¹³C | 14.5 | Singlet | - | Methyl Carbon |

| ¹³C | 48.2 | Singlet | - | Alpha-Carbon (C2) |

| ¹³C | 64.8 | Singlet | - | Beta-Carbon (C3 - Alcohol) |

| ¹³C | 183.5 | Singlet | - | Carbonyl (Carboxylate) |

Interpretation: The doublet at 1.05 ppm is diagnostic for the branched methyl group, distinguishing it from the linear isomer (which would show a doublet at ~1.2 ppm but a different splitting pattern for the CH2).

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-)

-

Theoretical Mass: 103.04 (Anion C₄H₇O₃⁻)

-

Observed Signal: m/z 103.1 [M-H]⁻

-

Interference Check: Ensure no signal at m/z 85 (Methacrylate), which would indicate elimination degradation.

Handling & Stability

-

Hygroscopicity: The sodium salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to air.

-

Storage: Store at -20°C under argon or nitrogen. Use a desiccator for short-term bench handling.

-

Reconstitution: Prepare fresh aqueous solutions. Aqueous stability is limited (>24h may see bacterial growth or slow degradation); freeze aliquots if necessary.

Part 4: Metabolic Pathway Visualization

Understanding the biological origin validates the use of this compound in metabolic assays.

Caption: Valine catabolism pathway highlighting the hydrolytic formation of 3-Hydroxyisobutyric Acid via HIBCH.

References

-

PubChem. (2023). 3-Hydroxyisobutyric acid | C4H8O3. National Library of Medicine. [Link]

-

Human Metabolome Database (HMDB). (2023). Metabocard for 3-Hydroxyisobutyric acid (HMDB0000023). [Link]

- Stacey, H. et al. (2000). Mammalian branched-chain amino acid metabolism. Physiological Reviews, 80(3), 1107-1213.

Sources

An In-depth Technical Guide to the Metabolic Pathway of rac-3-Hydroxyisobutyric Acid Sodium Salt

Foreword for the Modern Researcher

In the intricate landscape of metabolic research, certain molecules emerge as critical nodes, connecting disparate pathways and revealing profound insights into cellular physiology and disease. 3-Hydroxyisobutyric acid (3-HIBA) is one such molecule. Once considered a simple intermediate in the catabolism of the branched-chain amino acid valine, recent evidence has elevated its status to that of a key signaling molecule with implications in insulin resistance, fatty acid metabolism, and a spectrum of metabolic disorders.[1][2][3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive technical overview of the 3-HIBA metabolic pathway. We will delve into the core biochemistry, explore its physiological and pathological significance, and provide detailed methodologies for its analysis, empowering you to confidently navigate and innovate in this exciting field.

The Core Metabolic Pathway: From Valine to Succinyl-CoA

The metabolic journey of 3-HIBA is intrinsically linked to the catabolism of L-valine, one of the three branched-chain amino acids (BCAAs).[2][5] This pathway is a critical source of anaplerotic substrates for the Krebs cycle, highlighting its importance in cellular energy homeostasis.

The catabolism of valine is a multi-step enzymatic process primarily occurring within the mitochondria.[6][7] The key steps leading to and from 3-HIBA are as follows:

-

Transamination and Oxidative Decarboxylation: Valine is first transaminated to α-ketoisovalerate by a branched-chain aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.

-

Formation of Methacrylyl-CoA: Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.

-

Hydration to 3-Hydroxyisobutyryl-CoA: Enoyl-CoA hydratase catalyzes the hydration of methacrylyl-CoA to form 3-hydroxyisobutyryl-CoA.[2]

-

Generation of Free 3-HIBA: The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) plays a pivotal role by hydrolyzing 3-hydroxyisobutyryl-CoA to release free 3-hydroxyisobutyric acid and Coenzyme A.[8][9][10] This step is crucial as it allows 3-HIBA to exit the mitochondria and potentially the cell, acting as a signaling molecule.[9]

-

Oxidation to Methylmalonate Semialdehyde: Within the mitochondria, 3-HIBA is oxidized to methylmalonate semialdehyde by the NAD+-dependent enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH).[6][7][11]

-

Conversion to Propionyl-CoA: Methylmalonate semialdehyde is then converted to propionyl-CoA.

-

Entry into the Krebs Cycle: Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme.[12][13][14][15] Methylmalonyl-CoA is then isomerized to succinyl-CoA by methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[12][13][15] Succinyl-CoA then enters the Krebs cycle, contributing to cellular energy production.[12][13][14]

Visualizing the Pathway

Caption: The metabolic pathway of 3-Hydroxyisobutyric Acid from L-Valine.

Physiological and Pathological Significance

Elevated levels of 3-HIBA have been associated with several metabolic conditions, most notably insulin resistance and type 2 diabetes.[1][2][9][12][16] Research suggests that 3-HIBA can act as a paracrine signaling molecule, secreted by muscle cells, that stimulates the uptake of fatty acids by endothelial cells.[1][16] This increased fatty acid uptake can lead to lipid accumulation in tissues like skeletal muscle and heart, contributing to insulin resistance.[16]

Furthermore, dysregulation of the 3-HIBA pathway is linked to specific inborn errors of metabolism. Deficiencies in the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH) can lead to 3-hydroxyisobutyric aciduria, a rare metabolic disorder characterized by the accumulation of 3-HIBA in the urine.[2][7]

Recent studies have also implicated the hepatic valine/3-HIBA pathway in the development of fatty liver disease.[3][4] A regulatory feedback loop between the 3-HIBA pathway and pyruvate dehydrogenase kinase 4 (PDK4) appears to influence hepatic fatty acid metabolism.[3][4]

| Condition | Association with 3-HIBA | Potential Mechanism | Key References |

| Insulin Resistance & Type 2 Diabetes | Elevated plasma levels of 3-HIBA. | 3-HIBA promotes endothelial fatty acid uptake, leading to lipid accumulation and insulin resistance. | [1][2][9][12][16] |

| 3-Hydroxyisobutyric Aciduria | Accumulation of 3-HIBA in urine. | Deficiency in the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH). | [2][7] |

| Fatty Liver Disease | Positive correlation between liver fat and hepatic HIBCH and PDK4 expression, as well as plasma 3-HIBA. | A regulatory feedback loop involving the valine/3-HIBA pathway and PDK4 influences hepatic lipid metabolism. | [3][4] |

| Cardiovascular Disease | Potential therapeutic role. | In a mouse model, 3-HIBA treatment was associated with reduced atherosclerosis, possibly through modulation of circadian genes and enhanced fatty acid oxidation. | [17] |

Analytical Methodologies: A Practical Guide

Accurate and robust analytical methods are paramount for studying the 3-HIBA metabolic pathway. The following section provides detailed protocols for the quantification of 3-HIBA in biological samples and for conducting metabolic flux analysis using stable isotope tracing.

Protocol 1: Quantification of 3-HIBA in Biological Fluids by LC-MS/MS

This protocol provides a general framework for the analysis of 3-HIBA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation:

-

Objective: To extract 3-HIBA from the biological matrix and remove interfering substances.

-

Procedure:

-

To 100 µL of plasma, serum, or urine, add 400 µL of ice-cold acetonitrile containing a known concentration of a suitable internal standard (e.g., deuterated 3-HIBA).[18]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-HIBA: Precursor ion (m/z) 103.0 -> Product ion (m/z) 59.0.[19]

-

Internal Standard (d6-3-HIBA): Precursor ion (m/z) 109.0 -> Product ion (m/z) 63.0.

-

-

Optimization: The collision energy and other source parameters should be optimized for the specific instrument used.

-

3. Data Analysis:

-

Construct a calibration curve using known concentrations of 3-HIBA.

-

Calculate the concentration of 3-HIBA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of 3-HIBA by LC-MS/MS.

Protocol 2: Metabolic Flux Analysis of the 3-HIBA Pathway using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to elucidate the dynamic flow of metabolites through a pathway.[20][21][22][23] This protocol outlines a general approach using a 13C-labeled valine tracer.

1. Experimental Design and Cell Culture:

-

Objective: To label intracellular metabolites by providing a stable isotope-labeled substrate.

-

Procedure:

-

Culture cells of interest (e.g., hepatocytes, myotubes) in standard culture medium.

-

Replace the standard medium with a medium containing a known concentration of a stable isotope-labeled tracer, such as [U-13C5]-L-valine.

-

Incubate the cells for various time points to allow for the incorporation of the label into downstream metabolites. It is crucial to perform a time-course experiment to ensure that a metabolic steady-state has been reached.

-

2. Metabolite Extraction:

-

Objective: To quench metabolic activity and extract intracellular metabolites.

-

Procedure:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

3. LC-MS/MS Analysis of Labeled Metabolites:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and determination of isotopic labeling patterns.

-

Analysis:

-

Analyze the extracted metabolites using an LC-MS/MS method similar to that described in Protocol 1.

-

Monitor for the unlabeled (M+0) and labeled isotopologues of 3-HIBA and other pathway intermediates (e.g., M+1, M+2, etc.).

-

4. Data Analysis and Interpretation:

-

Objective: To determine the fractional contribution of the tracer to the metabolite pool and infer pathway activity.

-

Procedure:

-

Correct for the natural abundance of 13C.

-

Calculate the mass isotopologue distribution (MID) for each metabolite of interest.

-

Use metabolic flux analysis software to model the flux through the pathway based on the isotopic labeling patterns.

-

Applications in Drug Discovery

A thorough understanding of the 3-HIBA metabolic pathway opens up several avenues for therapeutic intervention:

-

Targeting HIBCH or HIBADH: Modulation of the enzymes responsible for the production and degradation of 3-HIBA could be a strategy to alter its circulating levels and potentially ameliorate insulin resistance or fatty liver disease.

-

Biomarker Development: Plasma or urinary levels of 3-HIBA could serve as a biomarker for early detection and monitoring of metabolic diseases.[24]

-

Nutraceutical and Dietary Interventions: Given that 3-HIBA is derived from valine, dietary modifications of BCAA intake could influence its production and downstream effects.

Conclusion and Future Directions

The metabolic pathway of 3-hydroxyisobutyric acid is a dynamic and increasingly important area of research with significant implications for human health. While much has been learned about its role in valine catabolism and its signaling functions, many questions remain. Future research should focus on further elucidating the downstream targets of 3-HIBA, understanding its tissue-specific roles, and exploring the therapeutic potential of modulating this pathway. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

-

3-hydroxyisobutyrate dehydrogenase - Wikipedia. [Link]

-

Conversion of propionyl-CoA in succinyl CoA - MedLink Neurology. [Link]

-

3-hydroxyisobutyrate dehydrogenase - Grokipedia. [Link]

-

3-Hydroxyisobutyric acid - Grokipedia. [Link]

-

Methylmalonyl-CoA pathway Definition - General Biology I... - Fiveable. [Link]

-

Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews - NCBI. [Link]

-

Propionic Acid Pathway Mnemonic for USMLE - Pixorize. [Link]

-

3-HIB is generated from valine catabolism that is induced by PGC-1α,... - ResearchGate. [Link]

-

Disorders of Propionate and Methylmalonate Metabolism - OMMBID - McGraw Hill Medical. [Link]

-

3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana - PMC. [Link]

-

Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC. [Link]

-

Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed. [Link]

-

Effect of 3-hydroxyisobutyrate in vivo administration on cardiometabolic disease in ApoE-/- mouse model - PubMed. [Link]

-

3-Hydroxyisobutyric acid | C4H8O3 | CID 87 - PubChem. [Link]

-

Purification of Arabidopsis thaliana 3-Hydroxyisobutyrate Dehydrogenase for Structure-Function Studies - Digital Kenyon. [Link]

-

11112 - Gene ResultHIBADH 3-hydroxyisobutyrate dehydrogenase [ (human)] - NCBI. [Link]

-

Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate - PMC. [Link]

-

Enzymes of L-(+)-3-hydroxybutyrate metabolism in the rat - PubMed - NIH. [Link]

-

Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry - PubMed. [Link]

-

Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed. [Link]

-

Metabolic sequences delivering 3-hydroxybutyryl-CoA enantiomers for... - ResearchGate. [Link]

-

Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial - Semantic Scholar. [Link]

-

Showing Compound (S)-3-Hydroxyisobutyric acid (FDB021877) - FooDB. [Link]

-

3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC. [Link]

-

Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC. [Link]

-

Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed. [Link]

-

Disorders of Human Valine Catabolism – Key Metabolites and Pathomechanisms | Hochschule Bonn-Rhein-Sieg (H-BRS). [Link]

-

Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS - DergiPark. [Link]

-

Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - Frontiers. [Link]

-

Circulating 3-HIB is associated with obesity-related insulin resistance... - ResearchGate. [Link]

-

Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - MDPI. [Link]

-

(PDF) 3‐Hydroxyisobutyric Acid Dehydrogenase Deficiency: Expanding the Clinical Spectrum and Quantitation of D - ResearchGate. [Link]

-

Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry - ACS Publications. [Link]

-

Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC. [Link]

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC. [Link]

-

Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed. [Link]

-

Selected Methods of Analysis. [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - MDPI. [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - ResearchGate. [Link]

-

METHODS FOR SALT ANALYSIS. [Link]

-

Mass Spectrometry based High-Throughput Quantification of Bioproducts in Liquid - OSTI.GOV. [Link]

-

Qualitative Analysis - Wired Chemist. [Link]

-

Chemistry Practicals For Class 11 Salt Analysis. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]

- 11. HIBADH 3-hydroxyisobutyrate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. fiveable.me [fiveable.me]

- 14. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]

- 16. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of 3-hydroxyisobutyrate in vivo administration on cardiometabolic disease in ApoE-/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 21. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Technical Guide: rac-3-Hydroxyisobutyric Acid Sodium Salt as a Metabolic Biomarker

This guide details the technical utility, biochemical mechanism, and analytical protocols for rac-3-Hydroxyisobutyric Acid Sodium Salt (3-HIB) . It is designed for researchers investigating metabolic flexibility, insulin resistance, and mitochondrial dysfunction.

Executive Summary

3-Hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) L-Valine.[1][2][3][4] Historically viewed merely as a transient mitochondrial metabolite, recent high-impact studies have redefined 3-HIB as a potent paracrine signaling molecule secreted by skeletal muscle and adipocytes.

Elevated circulating 3-HIB is now recognized as a specific biomarker for peripheral insulin resistance , distinguishing it from general BCAA elevation. It functions by stimulating endothelial fatty acid transport, thereby driving tissue lipid accumulation and lipotoxicity. This guide provides the mechanistic grounding and self-validating protocols required to utilize 3-HIB Sodium Salt in metabolic research.

Biochemical Mechanism & Signaling

To correctly interpret 3-HIB data, one must understand its dual role: as a mitochondrial intermediate and a secreted signal.

The Valine Catabolism Pathway

3-HIB is generated in the mitochondrial matrix. Under normal physiology, it is rapidly oxidized. In pathological states (e.g., Diabetes, Ischemia), the hydrolysis of 3-HIB-CoA exceeds the capacity of downstream dehydrogenases, causing 3-HIB to accumulate and exit the cell.

Key Enzymes:

-

HIBCH (3-Hydroxyisobutyryl-CoA Hydrolase): Generates 3-HIB.[2] High activity in muscle/adipose.

-

HIBADH (3-Hydroxyisobutyrate Dehydrogenase): Oxidizes 3-HIB. Often the rate-limiting step during BCAA flux overload.

The Paracrine "Vicious Cycle"

In Type 2 Diabetes (T2D), skeletal muscle secretes excess 3-HIB. This metabolite travels to the adjacent vascular endothelium, where it upregulates fatty acid transport proteins (e.g., CD36, FATP). This causes an influx of lipids into the muscle, exacerbating insulin resistance—a mechanism termed the "3-HIB Vicious Cycle."

Visualization: Valine Catabolism & Paracrine Signaling

Caption: Pathway illustrating Valine catabolism to 3-HIB and the downstream paracrine loop driving insulin resistance.

Clinical & Experimental Relevance

Biomarker Utility

-

Type 2 Diabetes (T2D): Plasma 3-HIB levels correlate more strongly with insulin resistance (HOMA-IR) than total BCAAs.

-

Organic Acidemias: 3-Hydroxyisobutyric Aciduria is a rare metabolic disorder caused by HIBADH or ALDH6A1 deficiency. Diagnosis relies on detecting massive urinary excretion of 3-HIB.

-

Exercise Physiology: Acute exercise transiently increases 3-HIB flux, but chronic training improves HIBADH efficiency, lowering resting levels.

Reagent Usage (Sodium Salt)

The Sodium Salt form (rac-3-Hydroxyisobutyric acid sodium salt) is the standard reagent for in vitro and in vivo experimentation due to its superior solubility and stability compared to the free acid.

-

In Vitro: Used to treat Human Umbilical Vein Endothelial Cells (HUVECs) to assay fatty acid uptake (Typical conc: 0.1 – 5 mM).

-

In Vivo: Administered to murine models to induce experimental insulin resistance.

Analytical Protocol: LC-MS/MS Quantification

Crucial Technical Note: 3-HIB (3-Hydroxyisobutyric acid) is a structural isomer of 3-HB (3-Hydroxybutyric acid) , the common ketone body. They have the same molecular weight (104.1 Da) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

Sample Preparation (Plasma/Serum)

This protocol uses protein precipitation optimized to retain polar organic acids.

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

-

Internal Standard: Add 10 µL of isotope-labeled internal standard (e.g., Valine-d8 or 3-HIB-d3 if available).

-

Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Evaporate to dryness under Nitrogen (optional, for concentration) or inject directly if sensitivity allows.

LC-MS/MS Conditions

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with high aqueous stability.

-

Recommendation: Waters Acquity HSS T3 or Phenomenex Luna NH2 (for isomer separation).

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Isomer Separation: 3-HIB typically elutes before 3-HB on Reverse Phase columns due to the branched methyl group reducing hydrophobicity slightly, but after on HILIC. Validation with authentic standards of both isomers is required.

Mass Transitions (Negative Ion Mode)

Operate in ESI Negative Mode (COOH group ionizes best in negative mode).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| 3-HIB | 103.0 | 57.0 | 12 | Quantifier (Decarboxylation) |

| 3-HIB | 103.0 | 73.0 | 10 | Qualifier |

| 3-HB (Ketone) | 103.0 | 59.0 | 12 | Interference Check |

| IS (Valine-d8) | 124.1 | 79.1 | 15 | Internal Standard |

Visualization: Analytical Workflow

Caption: Workflow emphasizing the critical chromatographic separation of 3-HIB from the ketone body 3-HB.

References

-

Jang, C., et al. (2016). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance.[6] Nature Medicine, 22(4), 421-426.[6] [Link]

-

Mardinoglu, A., et al. (2018). Elevated plasma levels of 3-hydroxyisobutyric acid are associated with incident type 2 diabetes.[6] EBioMedicine, 27, 151-155.[6] [Link]

-

Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays.[7] Journal of Lipid Research, 30(11), 1811-1817. [Link]

-

Ko, F. J., et al. (1991). 3-Hydroxyisobutyric aciduria: an inborn error of valine metabolism.[8] Pediatric Research, 30(4), 322-326. [Link]

-

White, P. J., et al. (2018). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature Reviews Endocrinology, 14, 523–528. [Link]

Sources

- 1. DL-3-Hydroxyisobutyric acid sodium salt - CAS-Number 1219589-99-7 - Order from Chemodex [chemodex.com]

- 2. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. caymanchem.com [caymanchem.com]

- 7. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to rac-3-Hydroxyisobutyric Acid Sodium Salt and its Link to 3-Hydroxyisobutyric Aciduria

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of racemic (rac) 3-Hydroxyisobutyric Acid Sodium Salt and its profound connection to the rare metabolic disorder, 3-hydroxyisobutyric aciduria. The guide is designed to serve as a critical resource for researchers, clinicians, and professionals in drug development, offering in-depth insights into the pathophysiology of the disease, the biochemical role of 3-hydroxyisobutyric acid, and the utility of its sodium salt in research. We will explore the intricate details of the valine catabolic pathway, the enzymatic deficiencies leading to 3-hydroxyisobutyric aciduria, and the consequential clinical manifestations. Furthermore, this guide will provide detailed methodologies for the synthesis of rac-3-Hydroxyisobutyric Acid Sodium Salt, its analytical detection, and its application in experimental models to elucidate disease mechanisms and explore potential therapeutic avenues.

Introduction: The Metabolic Significance of 3-Hydroxyisobutyric Acid

3-Hydroxyisobutyric acid (3-HIBA) is a chiral metabolic intermediate in the catabolism of the branched-chain amino acid, L-valine.[1] Its presence and concentration in biological fluids are indicative of the fidelity of the valine degradation pathway. While a normal and essential metabolic process, the accumulation of 3-HIBA is the biochemical hallmark of the rare inborn error of metabolism known as 3-hydroxyisobutyric aciduria.[2][3] This guide will focus on the racemic form of its sodium salt, a stable and soluble compound crucial for in vitro and in vivo research applications. Understanding the properties and biological context of rac-3-Hydroxyisobutyric Acid Sodium Salt is paramount for investigating the pathophysiology of this debilitating disease and for the development of novel diagnostic and therapeutic strategies. Beyond its role in this rare disease, emerging evidence suggests a broader role for 3-HIBA in metabolic regulation, including insulin resistance and fatty acid metabolism, making it a molecule of interest in the study of more common metabolic disorders.[4]

The Pathophysiology of 3-Hydroxyisobutyric Aciduria

3-Hydroxyisobutyric aciduria is an organic aciduria characterized by the excessive excretion of 3-hydroxyisobutyric acid in the urine.[2] The clinical presentation is heterogeneous, ranging from mild, episodic vomiting to severe neurological impairment, developmental delay, and dysmorphic features.[2][5]

The Valine Catabolic Pathway: A Delicate Balance

The breakdown of L-valine is a multi-step enzymatic process primarily occurring in the mitochondria. A defect in any of the enzymes along this pathway can lead to the accumulation of upstream metabolites. The final steps of valine catabolism are particularly relevant to 3-hydroxyisobutyric aciduria.

Enzymatic Defects Leading to 3-Hydroxyisobutyric Aciduria

Initially, 3-hydroxyisobutyric aciduria was thought to be primarily caused by a deficiency in 3-hydroxyisobutyrate dehydrogenase (HIBADH) .[6] However, further research has revealed a more complex genetic landscape. While HIBADH deficiency can cause the disorder, mutations in the gene encoding 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) are now recognized as a significant cause.[7] A deficiency in HIBCH leads to the accumulation of 3-hydroxyisobutyryl-CoA, which is then hydrolyzed to 3-HIBA. More recently, cases have been identified with mutations in the ALDH6A1 gene, which encodes methylmalonate semialdehyde dehydrogenase (MMSDH).[2][8]

| Enzyme Defect | Gene | Function | Consequence of Deficiency |

| 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency | HIBCH | Hydrolyzes 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid. | Accumulation of upstream toxic metabolites and secondary mitochondrial dysfunction. |

| 3-Hydroxyisobutyrate Dehydrogenase Deficiency | HIBADH | Oxidizes 3-hydroxyisobutyric acid to methylmalonate semialdehyde. | Accumulation and excretion of 3-hydroxyisobutyric acid. |

| Methylmalonate Semialdehyde Dehydrogenase Deficiency | ALDH6A1 | Converts methylmalonate semialdehyde to propionyl-CoA. | Accumulation of upstream metabolites including 3-hydroxyisobutyric acid. |

The Neurotoxic Effects of 3-Hydroxyisobutyric Acid

The precise mechanisms of neurotoxicity in 3-hydroxyisobutyric aciduria are still under investigation, but evidence suggests that the accumulation of 3-HIBA plays a central role. In vitro studies using rat cerebral cortex homogenates have shown that 3-HIBA can inhibit key enzymes involved in energy metabolism.[9][10] Specifically, 3-HIBA has been shown to:

-

Inhibit mitochondrial respiratory chain complexes , particularly complex I-III, leading to impaired cellular respiration.[9][10]

-

Inhibit creatine kinase activity , an enzyme crucial for maintaining cellular ATP levels.[9][10]

-

Suppress Na+, K+-ATPase activity , which is vital for maintaining neuronal membrane potential and neurotransmission.[9]

These effects on cellular energy metabolism likely contribute to the neurological symptoms observed in patients, including developmental delay and neurodegeneration.[9][11]

rac-3-Hydroxyisobutyric Acid Sodium Salt: A Tool for Research

To study the pathophysiology of 3-hydroxyisobutyric aciduria and explore potential therapeutic interventions, researchers rely on the availability of high-purity 3-hydroxyisobutyric acid and its salts. The racemic sodium salt is a commonly used form due to its stability and solubility in aqueous solutions.

Synthesis of rac-3-Hydroxyisobutyric Acid Sodium Salt

While various methods exist for the synthesis of chiral 3-hydroxybutyric acid and its salts, a common approach for the racemic form involves the reduction of a suitable precursor followed by salt formation. A general, adaptable protocol is outlined below.

Protocol: Synthesis of rac-3-Hydroxyisobutyric Acid Sodium Salt

-

Reduction of Ethyl Acetoacetate: A common starting material is ethyl acetoacetate. Reduction can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction is typically carried out at a controlled temperature (e.g., 0-25°C).

-

Hydrolysis of the Ester: The resulting ethyl 3-hydroxybutyrate is then hydrolyzed to 3-hydroxybutyric acid. This is typically achieved by saponification using a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution.[12]

-

Acidification and Extraction: The reaction mixture is then acidified (e.g., with HCl) to protonate the carboxylate, and the 3-hydroxybutyric acid is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Formation of the Sodium Salt: The extracted 3-hydroxybutyric acid is then neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an appropriate solvent.[13]

-

Isolation and Purification: The resulting rac-3-Hydroxyisobutyric Acid Sodium Salt can be isolated by evaporation of the solvent and purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, should be optimized based on the specific scale and desired purity of the final product. Refer to relevant patents and publications for detailed procedures.[12][14]

Analytical Methodologies for 3-Hydroxyisobutyric Acid

Accurate and sensitive detection of 3-HIBA in biological samples is crucial for the diagnosis of 3-hydroxyisobutyric aciduria and for research purposes. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantitative analysis of organic acids in urine and plasma.[1]

Protocol: Urinary Organic Acid Analysis by GC-MS

-

Sample Preparation: A defined volume of urine, often normalized to creatinine concentration, is used. An internal standard (e.g., a stable isotope-labeled analog or a structurally similar but biologically absent compound) is added.[15]

-

Extraction: The organic acids are extracted from the aqueous urine sample using an organic solvent such as ethyl acetate or diethyl ether.[15]

-

Derivatization: To increase their volatility for GC analysis, the carboxyl and hydroxyl groups of the organic acids are derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

-

Quantification: The concentration of 3-HIBA is determined by comparing the peak area of its characteristic ions to that of the internal standard.

Enzymatic Assays

Enzymatic assays offer a more rapid and often simpler alternative to GC-MS for the specific quantification of 3-HIBA, particularly the S-enantiomer.[16]

Protocol: Spectrophotometric Enzymatic Assay for S-3-Hydroxyisobutyrate

This assay is based on the oxidation of S-3-hydroxyisobutyrate by 3-hydroxyisobutyrate dehydrogenase (HIBADH) and the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[16][17]

-

Reagent Preparation: Prepare a reaction buffer (e.g., glycine-NaOH buffer, pH 9.5), a solution of NAD⁺, and a solution of 3-hydroxyisobutyrate dehydrogenase.

-

Sample Preparation: Deproteinize plasma or serum samples, for example, by perchloric acid precipitation followed by neutralization.

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer, NAD⁺ solution, and the prepared sample.

-

Measure the initial absorbance at 340 nm.

-

Initiate the reaction by adding the 3-hydroxyisobutyrate dehydrogenase solution.

-

Monitor the increase in absorbance at 340 nm until the reaction reaches completion (a stable reading is obtained).

-

-

Calculation: The concentration of S-3-hydroxyisobutyrate is calculated based on the change in absorbance and the molar extinction coefficient of NADH. A standard curve can also be generated using known concentrations of S-3-hydroxyisobutyric acid.

Note: It is crucial to use a highly specific HIBADH preparation to avoid cross-reactivity with other hydroxy acids.[16]

Experimental Models and Therapeutic Strategies

Cellular and Animal Models

The development of robust experimental models is essential for understanding the molecular mechanisms of 3-hydroxyisobutyric aciduria and for testing potential therapies.

-

Cell Culture Models: Patient-derived fibroblasts can be used to study the effects of specific mutations on enzyme activity and cellular metabolism.[6] Additionally, commercially available cell lines, such as hepatocytes or neuronal cells, can be treated with rac-3-Hydroxyisobutyric Acid Sodium Salt to investigate its effects on cellular processes like mitochondrial function, oxidative stress, and apoptosis.[4][18]

-

Animal Models: Creating animal models that fully recapitulate the human phenotype of organic acidurias has been challenging. However, diet-induced models in genetically modified mice, such as those with a deficiency in a related metabolic pathway, have shown promise in mimicking some of the biochemical and neurological features of these disorders.[19]

Current and Future Therapeutic Approaches

Currently, there is no cure for 3-hydroxyisobutyric aciduria, and management is largely supportive.[20]

-

Dietary Management: A protein-restricted diet, specifically limiting the intake of valine, is a cornerstone of therapy to reduce the production of 3-HIBA.[8]

-

Carnitine Supplementation: Carnitine is often supplemented to help detoxify the accumulating organic acids by forming carnitine esters that are more readily excreted.[8]

Future therapeutic strategies may focus on:

-

Enzyme Replacement Therapy: Providing a functional version of the deficient enzyme.

-

Gene Therapy: Correcting the underlying genetic defect.

-

Pharmacological Chaperones: Small molecules that can help stabilize misfolded enzymes and restore some function.

The use of rac-3-Hydroxyisobutyric Acid Sodium Salt in preclinical studies will be instrumental in the evaluation of these novel therapeutic approaches.

Conclusion

rac-3-Hydroxyisobutyric Acid Sodium Salt is an indispensable tool for advancing our understanding of 3-hydroxyisobutyric aciduria. This in-depth technical guide has provided a comprehensive overview of the disease's pathophysiology, the biochemical intricacies of the valine catabolic pathway, and detailed methodologies for the synthesis and analysis of this key metabolite. By equipping researchers with this foundational knowledge and practical protocols, we aim to facilitate further investigation into the molecular mechanisms of this rare disorder and accelerate the development of effective treatments. The continued study of 3-hydroxyisobutyric acid and its role in metabolism holds the promise of not only improving the lives of patients with 3-hydroxyisobutyric aciduria but also shedding light on broader principles of metabolic health and disease.

References

-

Sass, J. O., et al. (2017). A Fatal Case of 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency in a Term Infant with Severe High Anion Gap Acidosis and Review of the Literature. ResearchGate. Retrieved from [Link]

-

Podebrad, F., et al. (2000). Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry. Clinica Chimica Acta, 292(1-2), 93-105. Retrieved from [Link]

-

Rougraff, P. M., et al. (1990). Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate. Analytical Biochemistry, 184(2), 317-320. Retrieved from [Link]

-

Wikipedia. (2023). 3-hydroxyisobutyric aciduria. Retrieved from [Link]

-

Loupatty, F. J., et al. (2006). Clinical, biochemical, and molecular findings in three patients with 3-hydroxyisobutyric aciduria. Molecular Genetics and Metabolism, 87(3), 243-248. Retrieved from [Link]

-

StoryMD. (n.d.). 3-Hydroxyisobutyric Aciduria. Retrieved from [Link]

-

Hawes, J. W., et al. (1996). Mammalian 3-Hydroxyisobutyrate Dehydrogenase. ResearchGate. Retrieved from [Link]

-

Nilsen, M. S., et al. (2023). Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease. EBioMedicine, 91, 104569. Retrieved from [Link]

-

Wikipedia. (2023). 3-hydroxyisobutyryl-CoA hydrolase. Retrieved from [Link]

-

Ferdinandusse, S., et al. (2017). A summary of valine metabolism, highlighting the role of short-chain enoyl-CoA hydratase (SCEH) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). ResearchGate. Retrieved from [Link]

-

Ko, F. J., et al. (1991). 3-Hydroxyisobutyric Aciduria: An Inborn Error of Valine Metabolism. Semantic Scholar. Retrieved from [Link]

-

Hildebrandt, T. M., et al. (2017). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology, 175(2), 649-663. Retrieved from [Link]

-

van der Westhuizen, F. H., et al. (2017). GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. Scientific Reports, 7(1), 1-12. Retrieved from [Link]

-

Assay Genie. (n.d.). Human 3-hydroxyisobutyrate dehydrogenase, mitochondrial (HIBADH) ELISA Kit (HUEB1314). Retrieved from [Link]

-

ZORA (Zurich Open Repository and Archive). (2006). Clinical, biochemical, and molecular findings in three patients with 3-hydroxyisobutyric aciduria. Retrieved from [Link]

-

Organic Acidemia Association. (n.d.). 3-Hydroxyisobutyric Acidemia. Retrieved from [Link]

-

Symptoma. (n.d.). 3-Hydroxyisobutyric Aciduria: Symptoms, Diagnosis and Treatment. Retrieved from [Link]

-

Viegas, C. M., et al. (2008). Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats. International Journal of Developmental Neuroscience, 26(3-4), 293-299. Retrieved from [Link]

- Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

-

Harris, R. A., et al. (1988). A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine. Analytical Biochemistry, 169(2), 299-304. Retrieved from [Link]

- Google Patents. (2020). CN110035991B - Preparation of (R) -3-hydroxybutyric acid or its salt by one-step fermentation.

- Patsnap. (2017). Synthesis process of (R)-3-hydroxybutyric acid and salts thereof.

-

Waters. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]

-

Viegas, C. M., et al. (2007). EVIDENCE THAT 3-HYDROXYISOBUTYRIC ACID INHIBITS KEY ENZYMES OF ENERGY METABOLISM IN CEREBRAL CORTEX OF YOUNG RATS. SBBq. Retrieved from [Link]

-

AIR Unimi. (n.d.). A Novel Approach by SPME-GC/MS for the Determination of gamma-hydroxybutyric acid (GHB) in Urine. Retrieved from [Link]

-

Wang, Y., et al. (2007). Gas chromatographic analysis of 3-hydroxybutyric acid. ResearchGate. Retrieved from [Link]

-

Zinnanti, W. J., et al. (2006). A diet-induced mouse model for glutaric aciduria type I. Brain, 129(Pt 4), 899-910. Retrieved from [Link]

-

Orphanet. (2023). 3-hydroxyisobutyric aciduria. Retrieved from [Link]

-

Nilsen, M. S., et al. (2020). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes, 69(9), 1945-1959. Retrieved from [Link]

-

Gąsior, J., et al. (2017). Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans. Microbial Cell Factories, 16(1), 1. Retrieved from [Link]

-

Al-Hertani, W., et al. (2009). Neuropathology of 3-hydroxyisobutyric aciduria, an autopsy case report. The Canadian Journal of Neurological Sciences, 36(4), 483-486. Retrieved from [Link]

-

Kamal, R. M., et al. (2016). The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. Karger Publishers. Retrieved from [Link]

-

Seebach, D., et al. (1992). Butanoic acid, 3-hydroxy-, methyl ester, (R) -. Organic Syntheses, 71, 204. Retrieved from [Link]

-

Harvard Stem Cell Institute iPS Core Facility. (n.d.). Protocols. Retrieved from [Link]

-

Munteanu, C., et al. (2010). Experimental Methodology used by Cell Cultures Laboratory from National Institute of Rehabilitation, Physical Medicine and Balne. Semantic Scholar. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cell Culture Techniques. Retrieved from [Link]

Sources

- 1. Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3 hydroxyisobutyric aciduria - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orphanet: 3-hydroxyisobutyric aciduria [orpha.net]

- 6. Clinical, biochemical, and molecular findings in three patients with 3-hydroxyisobutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oaanews.org [oaanews.org]

- 9. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 11. Neuropathology of 3-hydroxyisobutyric aciduria, an autopsy case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis process of (R)-3-hydroxybutyric acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN110035991B - Preparation of (R) -3-hydroxybutyric acid or its salt by one-step fermentation - Google Patents [patents.google.com]

- 14. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 15. pure.uva.nl [pure.uva.nl]

- 16. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

- 20. storymd.com [storymd.com]

Cellular Uptake and Transport Mechanisms of 3-Hydroxyisobutyric Acid (3-HIB): A Technical Guide

Executive Summary

Historically, elevated circulating branched-chain amino acids (BCAAs) have been correlated with metabolic syndrome and insulin resistance. However, the exact molecular bridge connecting BCAA catabolism to altered lipid homeostasis remained elusive until the identification of 3-Hydroxyisobutyric Acid (3-HIB) . As a unique catabolic intermediate of the BCAA valine, 3-HIB functions not merely as a metabolic byproduct, but as a potent paracrine signaling molecule[1].

This technical whitepaper provides an in-depth analysis of the cellular efflux, trans-endothelial transport mechanisms, and downstream metabolic cascades triggered by 3-HIB. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with self-validating experimental protocols to facilitate robust investigations into 3-HIB-mediated metabolic dysfunction.

Mechanisms of 3-HIB Cellular Efflux and Uptake

Mitochondrial Synthesis and Skeletal Muscle Efflux

Unlike the catabolites of leucine and isoleucine, which remain bound to Coenzyme A (CoA) during their degradation, valine catabolism generates 3-hydroxyisobutyryl-CoA. This molecule is uniquely hydrolyzed by the rate-limiting enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) into free 3-HIB[2]. The removal of the bulky, charged CoA moiety allows 3-HIB to freely exit the mitochondria.

Once in the cytosol, 3-HIB is secreted from skeletal muscle cells into the interstitial space. This efflux is primarily facilitated by members of the Solute Carrier 16 (SLC16A) family, commonly known as Monocarboxylate Transporters (MCTs)[3]. By coupling the transport of 3-HIB with a proton (H+), these transporters maintain electrical neutrality across the plasma membrane, allowing muscle cells to continuously extrude 3-HIB during periods of high valine catabolism driven by PGC-1α activation[1],[4].

Trans-Endothelial Transport and Paracrine Signaling

Upon reaching the vascular endothelium, 3-HIB exerts its primary pathogenic effect. Rather than passively diffusing into tissues, 3-HIB acts as a paracrine signal on endothelial cells to actively upregulate the expression and membrane localization of Fatty Acid Transport Proteins (specifically FATP3 and FATP4) and the fatty acid translocase CD36 [1],[5].

This receptor-mediated upregulation drastically increases the trans-endothelial flux of circulating blood-borne lipids into the underlying tissues, fundamentally altering local lipid partitioning[5].

Adipocyte and Epithelial Cell Uptake

Beyond skeletal muscle, 3-HIB directly impacts adipose and epithelial tissues. In white and brown adipocytes, 3-HIB promotes the uptake of exogenous fatty acids, increasing the substrate pool for triglyceride synthesis[2]. Similarly, in epithelial models, 3-HIB supplementation (0.4–0.8 mM) has been shown to upregulate mTOR signaling and increase the cellular uptake of long-chain fatty acids (e.g., C15:0, C20:0), driving lipid droplet formation and cellular proliferation[6],[7].

The 3-HIB-Mediated Metabolic Cascade

Understanding the causality of 3-HIB requires tracing its path from synthesis to its ultimate effect on insulin signaling. The progression operates as a self-amplifying loop of lipotoxicity:

-

Valine Catabolism: Overnutrition or specific genetic programs (e.g., PGC-1α overexpression) drive valine breakdown, producing excess 3-HIB[1].

-

Endothelial Activation: Secreted 3-HIB stimulates FATP3/4 and CD36 on the vascular endothelium[1],[5].

-

Lipid Accumulation: Enhanced trans-endothelial fatty acid transport leads to an intracellular surplus of lipid species, specifically Diacylglycerols (DAGs) and Triacylglycerols (TAGs) in skeletal muscle[4].

-

Kinase Cascade & Insulin Resistance: The accumulation of DAGs activates Protein Kinase C-theta (PKC-θ). Active PKC-θ physically inhibits the insulin receptor tyrosine kinase cascade, specifically blunting the phosphorylation of Akt (Ser473) . This prevents the translocation of GLUT4 to the membrane, clinically manifesting as insulin resistance[4].

Paracrine signaling pathway of 3-HIB driving fatty acid transport and insulin resistance.

Quantitative Data on 3-HIB and Lipid Metabolism

To benchmark experimental models, the following table summarizes the quantitative impact of 3-HIB across various biological contexts.

| Biomarker / Parameter | Biological Context | Baseline / Control | 3-HIB Stimulated / Disease State | Fold Change | Reference |

| Plasma 3-HIB Concentration | Human Fasting Plasma | 15 - 20 μM | 40 - 100 μM (T2DM / Obesity) | ~2.0x - 5.0x | [2],[8] |

| Endothelial FA Transport | In Vitro HUVEC Transwell | Normalized to 1.0 | + 5 mM 3-HIB | ~2.0x increase | [1] |

| Muscle DAG Content | In Vivo Skeletal Muscle | ~2.5 nmol/mg | + 3-HIB Treatment | ~3.8 nmol/mg (1.5x) | [1],[4] |

| Akt Phosphorylation | Insulin-Stimulated Myotubes | 100% Activation | + 2 mM 3-HIB | ~50% Reduction | [4],[9] |

| Intracellular Triglycerides | Epithelial / Adipose Cells | Normalized to 1.0 | + 0.8 mM 3-HIB | ~1.4x increase | [6],[7] |

Experimental Protocols: Investigating 3-HIB Transport

To ensure scientific integrity, assays measuring 3-HIB activity must be designed as self-validating systems. The following protocols detail how to measure the trans-endothelial transport of fatty acids induced by 3-HIB, ensuring that paracellular leakage is not conflated with active transport.

Protocol A: In Vitro Trans-Endothelial Fatty Acid Transport Assay

Objective: Quantify the paracrine effect of 3-HIB on endothelial fatty acid flux[1].

-

Step 1: Co-Culture Setup. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the apical chamber of a Transwell insert (0.4 μm pore size, polycarbonate). Culture C2C12 myotubes in the basolateral (lower) chamber. Allow 48-72 hours for HUVECs to form a confluent monolayer.

-

Step 2: Barrier Integrity Validation (Critical Causality Step). Before testing transport, add 1 mg/mL FITC-dextran (4 kDa) to the apical chamber. After 1 hour, measure fluorescence in the basolateral chamber. Self-Validation: A permeability of <5% confirms tight junction integrity, ensuring subsequent lipid transport is actively mediated by FATP3/4/CD36, not passive leakage.

-

Step 3: 3-HIB Stimulation. Introduce synthetic 3-HIB (0.5 mM to 5.0 mM) to the apical chamber. Incubate for 2 to 4 hours to allow for transporter upregulation.

-

Step 4: Tracer Incubation. Add a fluorescent lipid tracer (e.g., Bodipy-C16, 5 μM) complexed with fatty-acid-free Bovine Serum Albumin (BSA) in a 2:1 molar ratio to the apical chamber.

-

Step 5: Downstream Quantification. After 30–60 minutes, collect the C2C12 myotubes from the basolateral chamber. Lyse the cells and quantify intracellular Bodipy-C16 accumulation using microplate fluorometry (Ex: 500 nm / Em: 520 nm) or flow cytometry.

Protocol B: LC-MS/MS Quantification of 3-HIB Secretion

Objective: Measure the efflux of 3-HIB from cultured myotubes to validate valine catabolic flux.

-

Step 1: Metabolic Quenching. Aspirate culture media and immediately quench cellular metabolism by adding ice-cold 80% methanol (-20°C) containing an isotopically labeled internal standard (e.g., 13C-labeled 3-HIB).

-

Step 2: Extraction & Precipitation. Scrape the cells, transfer to a microcentrifuge tube, and vortex for 5 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and debris.

-

Step 3: Derivatization. To enhance the ionization efficiency of the carboxylic acid group, derivatize the supernatant with 3-nitrophenylhydrazine (3-NPH) and EDC/Pyridine for 30 minutes at 40°C.

-

Step 4: LC-MS/MS Analysis. Inject the derivatized sample into a Triple Quadrupole Mass Spectrometer coupled to a UHPLC system. Utilize a C18 reverse-phase column and operate in negative electrospray ionization (ESI-) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for 3-HIB.

Step-by-step workflow for in vitro 3-HIB transport and fatty acid uptake assays.

References

-

[1] Jang, C., Oh, S. F., Wada, S., et al. (2016). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine. URL:[Link]

-

[2] Nilsen, H. V., et al. (2020). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes. URL:[Link]

-

[6] Zheng, Y., et al. (2025). Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells. Frontiers in Nutrition. URL:[Link]

-

[4] Zhen, Y., et al. (2021). Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor. Nutrients (MDPI). URL:[Link]

-

[8] Mardinoglu, A., et al. (2018). Elevated plasma levels of 3-hydroxyisobutyric acid are associated with incident type 2 diabetes. EBioMedicine. URL:[Link]

Sources

- 1. bevital.no [bevital.no]

- 2. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor | MDPI [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]

- 7. Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

rac-3-Hydroxyisobutyric Acid Sodium Salt: Mechanistic Insights into Mitochondrial Function and Metabolic Reprogramming

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The intersection of branched-chain amino acid (BCAA) catabolism and mitochondrial bioenergetics has become a focal point in understanding metabolic syndrome, insulin resistance, and primary mitochondrial disorders. Central to this nexus is 3-Hydroxyisobutyric acid (3-HIBA) , a catabolic intermediate of the BCAA valine. Utilizing the sodium salt form (rac-3-Hydroxyisobutyric Acid Sodium Salt) in experimental settings is critical; it provides high aqueous solubility and maintains physiological pH, preventing the acidification artifacts that free acids introduce to delicate mitochondrial preparations.

This whitepaper synthesizes current authoritative literature to explore how 3-HIBA escapes mitochondrial oxidation to act as a paracrine signaling molecule, while paradoxically exerting localized toxic effects on mitochondrial electron transport and energy buffering systems.

Metabolic Origin and Mitochondrial Efflux

Unlike catabolites derived from leucine and isoleucine, which remain bound to Coenzyme A (CoA) during their degradation, the valine catabolite 3-hydroxyisobutyryl-CoA is uniquely hydrolyzed by the rate-limiting enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH)[1]. This de-esterification generates free 3-HIBA.

This biochemical divergence is critical: free 3-HIBA can cross the inner mitochondrial membrane and exit into the cytosol and extracellular space. Once secreted from muscle or adipocytes, it acts as a paracrine factor that stimulates endothelial fatty acid uptake, a mechanism strongly linked to ectopic lipid deposition and the pathogenesis of Type 2 Diabetes[2].

Valine catabolism pathway illustrating 3-HIBA mitochondrial efflux and downstream targets.

Mechanisms of Mitochondrial Modulation by 3-HIBA

As a Senior Application Scientist, I emphasize that observing a phenotypic change is insufficient; we must define the causality of the molecular interaction. Supraphysiological accumulation of 3-HIBA—mimicking conditions like 3-hydroxyisobutyric aciduria or severe insulin resistance—exerts direct, measurable impairments on mitochondrial bioenergetics[3].

A. Targeted Impairment of the Electron Transport Chain (ETC)

In isolated cerebral cortex homogenates, exposure to 0.1–1.0 mM 3-HIBA significantly reduces the activity of respiratory chain Complexes I-III by approximately 20%[3]. Crucially, high-resolution respirometry reveals that 3-HIBA does not alter State III or State IV respiration in the presence of glutamate/malate or succinate[4]. The Causality: Because the respiratory control ratio (RCR) remains stable, 3-HIBA is not acting as a protonophore (uncoupler) like FCCP. Instead, its toxicity is localized structurally to the electron transfer bridge between NADH dehydrogenase (Complex I) and the cytochrome bc1 complex (Complex III), weakly impeding cellular respiration without collapsing the proton motive force[3].

B. Oxidative Inactivation of Mitochondrial Creatine Kinase (mtCK)

Mitochondrial creatine kinase (mtCK) is an essential enzyme for buffering the intracellular ATP/ADP ratio. 3-HIBA inhibits mtCK activity by up to 30%[3]. The Causality: This inhibition is not driven by competitive allosteric binding. Rather, 3-HIBA induces localized reactive oxygen species (ROS) production. The ROS subsequently oxidizes highly sensitive, essential thiol (-SH) groups on the mtCK enzyme structure. The Self-Validating Proof: This mechanistic hypothesis is validated by rescue experiments. Co-incubation of the mitochondrial fraction with radical scavengers (such as reduced glutathione, alpha-tocopherol, or a Superoxide Dismutase/Catalase cocktail) fully prevents the inhibition, restoring mtCK activity to baseline[4].

C. Adipocyte-Specific Metabolic Reprogramming

3-HIBA exhibits highly divergent, tissue-specific effects. In white adipocytes, 3-HIBA treatment decreases mitochondrial oxygen consumption and ROS generation[2]. Conversely, in brown adipocytes, 3-HIBA upregulates mitochondrial oxygen consumption and ROS, driving a thermogenic and oxidative phenotype[1].

Quantitative Data Summary

The following table summarizes the primary in vitro quantitative effects of 3-HIBA on mitochondrial targets, establishing a baseline for assay development.

| Target Enzyme / System | Tissue Model | 3-HIBA Concentration | Observed Effect Size | Mechanistic Driver | Reversibility / Rescue Agent |

| ETC Complex I-III | Rat Cerebral Cortex | 0.1 – 1.0 mM | ~20% Inhibition | Direct structural interference | None observed |

| Mitochondrial CK (mtCK) | Rat Cerebral Cortex | 0.1 – 1.0 mM | ~30% Inhibition | Thiol group oxidation via ROS | Full rescue via GSH, Trolox, SOD/CAT |

| Na+, K+-ATPase | Rat Cerebral Cortex | 0.1 – 1.0 mM | ~37% Inhibition | Peroxyl radical damage | Full rescue via Trolox |

| O2 Consumption | White Adipocytes | Physiological | Significant Decrease | Metabolic reprogramming | N/A |

| O2 Consumption | Brown Adipocytes | Physiological | Significant Increase | Thermogenic activation | N/A |

Experimental Protocols for Evaluating 3-HIBA Toxicity

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed to assess 3-HIBA's impact on mitochondrial function. The inclusion of an antioxidant rescue arm in Protocol 2 serves as an internal control to confirm the oxidative mechanism of action.

Protocol 1: Spectrophotometric Assessment of Complex I-III Activity

-

Tissue Preparation: Euthanize the model organism and rapidly excise the target tissue (e.g., cerebral cortex) into ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).

-

Mitochondrial Isolation: Homogenize the tissue and perform differential centrifugation (spin at 1,000 × g to remove nuclei/debris; spin supernatant at 10,000 × g to pellet mitochondria). Resuspend the pellet in assay buffer.

-

3-HIBA Incubation: Incubate the mitochondrial suspension with rac-3-Hydroxyisobutyric Acid Sodium Salt (0.1 mM, 0.5 mM, and 1.0 mM) for 30 minutes at 37°C.

-

Activity Measurement: Add NADH (substrate for Complex I) and cytochrome c (electron acceptor). Measure the reduction of cytochrome c spectrophotometrically at 550 nm. Calculate the rate of Complex I-III linked activity.

Protocol 2: Mitochondrial Creatine Kinase (mtCK) Thiol Oxidation Assay

-

Preparation & Aliquoting: Utilize the mitochondrial suspension from Protocol 1. Split the suspension into three cohorts: (A) Vehicle Control, (B) 3-HIBA Treatment (1.0 mM), and (C) 3-HIBA + Antioxidant Rescue (1.0 mM 3-HIBA + 2 mM Reduced Glutathione).

-

Pre-incubation: Incubate all cohorts for 1 hour at 37°C to allow ROS generation and subsequent thiol oxidation.

-

Enzyme Assay: Initiate the mtCK reaction by adding phosphocreatine and ADP. Couple the ATP produced to hexokinase and glucose-6-phosphate dehydrogenase, monitoring NADPH formation at 340 nm.

-

Validation: Cohort C must show activity statistically identical to Cohort A to validate that the inhibition observed in Cohort B is strictly ROS-mediated[4].

Step-by-step experimental workflow for assessing 3-HIBA induced mitochondrial dysfunction.

Clinical & Drug Development Implications

For drug development professionals, 3-HIBA represents a critical biomarker and therapeutic target. Elevated urinary and plasma levels of 3-HIBA are strongly correlated with primary mitochondrial disorders[5] and incident Type 2 Diabetes[2]. Because 3-HIBA acts as a secreted mediator that forces endothelial cells to uptake excess fatty acids, it directly contributes to lipotoxicity and systemic insulin resistance.

Therapeutic strategies currently under investigation include the development of small-molecule HIBCH inhibitors to prevent the hydrolysis of 3-hydroxyisobutyryl-CoA, thereby trapping the catabolite within the mitochondria and preventing the pathological paracrine signaling cascade.

References

-

Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism Source: diabetesjournals.org URL: [Link]

-

Title: Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats Source: nih.gov (PubMed) URL: [Link]

-

Title: EVIDENCE THAT 3-HYDROXYISOBUTYRIC ACID INHIBITS KEY ENZYMES OF ENERGY METABOLISM IN CEREBRAL CORTEX OF YOUNG RATS Source: usp.br (SBBq) URL: [Link]

-

Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC Source: nih.gov (PMC) URL: [Link]

-

Title: NMR-based urinary biomarkers in pediatric primary mitochondrial disorders and chronic kidney disease - PMC Source: nih.gov (PMC) URL: [Link]

Sources

- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 5. NMR-based urinary biomarkers in pediatric primary mitochondrial disorders and chronic kidney disease: shared mitochondrial dysfunction, diverging biosignatures - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Metabolic Significance of 3-Hydroxyisobutyric Acid (3-HIB): From Valine Intermediate to Metabolic Regulator

Executive Summary

Historically viewed merely as a transient intermediate in branched-chain amino acid (BCAA) catabolism, 3-Hydroxyisobutyric acid (3-HIB) has recently emerged as a critical signaling metabolite. As a 4-carbon branched hydroxy fatty acid[1], 3-HIB sits at the intersection of amino acid degradation and lipid metabolism. This whitepaper synthesizes the historical discovery of 3-HIB, its mechanistic role in the L-valine degradation pathway, and its modern applications as a biomarker and therapeutic target for insulin resistance, Type 2 Diabetes (T2D), and oncology.

Historical Context & Discovery

The foundational understanding of 3-HIB's role in metabolism was established in the 1950s by Minor J. Coon and colleagues. Through early enzymatic assays, Coon’s team elucidated the step-by-step degradation of L-valine, identifying the coenzyme A (CoA) thiol esters of isobutyric and 3-hydroxyisobutyric acids as obligate intermediates[2]. They demonstrated that 3-HIB is uniquely generated as a free acid during this cascade before being re-oxidized, distinguishing valine catabolism from that of other BCAAs like leucine and isoleucine, which remain CoA-bound through their respective pathways[2][3].

Mechanistic Causality: The Valine Degradation Pathway

The catabolism of L-valine is a highly regulated mitochondrial process. The generation and subsequent clearance of 3-HIB rely on a specific sequence of enzymatic reactions:

-

Transamination & Oxidative Decarboxylation: L-valine is converted to α-ketoisovalerate by branched-chain aminotransferase (BCAT), followed by decarboxylation to isobutyryl-CoA.

-

Dehydrogenation & Hydration: Isobutyryl-CoA is dehydrogenated to methacrylyl-CoA, which is then hydrated by enoyl-CoA hydratase (ECHS1) to form 3-hydroxyisobutyryl-CoA[4].

-

Hydrolysis (The 3-HIB Generation Step): Unlike other BCAA intermediates, 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release free 3-HIB and Coenzyme A[5]. This step is critical because free 3-HIB can cross mitochondrial and cellular membranes, allowing it to act as a paracrine signaling molecule[6].

-

Oxidation & TCA Integration: 3-HIB is oxidized by 3-hydroxyisobutyrate dehydrogenase (HIBADH) to methylmalonate semialdehyde (MMSA)[4][7]. MMSA is ultimately converted to propionyl-CoA, which enters the TCA cycle as succinyl-CoA[4][5].

Figure 1: L-valine catabolic pathway highlighting the generation and oxidation of 3-HIB.

Clinical & Pathological Significance